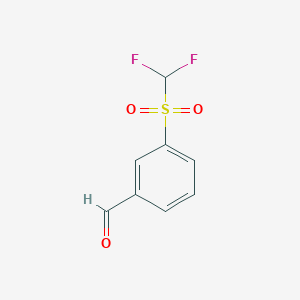

3-Difluoromethanesulfonylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Difluoromethanesulfonylbenzaldehyde (DFMSB) is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. DFMSB is a versatile compound that can be synthesized using different methods and has been extensively studied for its potential use in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heteroaromatic Compounds

The compound has been utilized in various syntheses. For example, trifluoromethanesulfonic acid (HOTf) has been used in the synthesis of chrysene derivatives (Guo et al., 2015). Similarly, iron(III) trifluoroacetate and trifluoromethanesulfonate have catalyzed one-pot syntheses of 3,4-dihydropyrimidinones or their sulfur analogues and 1,4-dihydropyridines (Adibi et al., 2007).

Catalysis in Organic Synthesis

Trifluoromethanesulfonyl compounds have been used as catalysts. Scandium trifluoromethanesulfonate, for instance, catalyzed the three-component reactions of aldehydes, amines, and allyltributylstannane in water (Kobayashi, 1998). Another application includes the use of Gadolinium(III) trifluoromethanesulfonate in the efficient Hantzsch reaction for synthesizing polyhydroquinoline derivatives (Mansoor et al., 2017).

Novel Reagents in Organic Chemistry

Difluoromethyl 2-pyridyl sulfone, a compound related to difluoromethanesulfonylbenzaldehyde, has been identified as an efficient reagent for gem-difluoroolefination of both aldehydes and ketones, indicating the potential utility of related compounds in organic synthesis (Zhao et al., 2010).

Investigation of Structural Transformations

Studies have been conducted on the structural transformations of related compounds like 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions. These investigations provide insights into the behavior of similar compounds in different environmental conditions (Ildız et al., 2018).

Multi-Component Coupling Reactions

The compound has been involved in multi-component coupling reactions. For instance, In(OTf)3-catalyzed synthesis of ring-condensed heteroaromatic compounds was developed via a domino intramolecular nucleophilic attack/intermolecular cycloaddition/dehydration reaction (Yanada et al., 2008).

Catalytic Activities in Organic Transformations

Several trifluoromethanesulfonate compounds have shown remarkable catalytic activities in various organic transformations, indicating the potential application of difluoromethanesulfonylbenzaldehyde in similar contexts (Ishihara et al., 1996).

Eigenschaften

IUPAC Name |

3-(difluoromethylsulfonyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3S/c9-8(10)14(12,13)7-3-1-2-6(4-7)5-11/h1-5,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQKUIGANRSBSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Difluoromethanesulfonylbenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide](/img/structure/B2730128.png)

![(1S,2S,4S)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/no-structure.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2730132.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2730137.png)

![2-((1'-((3-Methoxyphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2730145.png)